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Compound of Interest

Compound Name: Methyl cyanate

Cat. No.: B1214872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of methyl
cyanate (CH₃OCN) based on theoretical studies. It summarizes key quantitative data, details

the computational methodologies employed, and visualizes the workflow of theoretical

characterization, offering a comprehensive resource for researchers in chemistry and drug

development.

Molecular Geometry and Structure
Theoretical studies, particularly those employing high-level ab initio methods, have provided a

detailed picture of the geometry of methyl cyanate. The molecule possesses a bent skeleton.

[1][2][3]

Bond Lengths and Angles
The equilibrium geometry of methyl cyanate has been optimized using sophisticated

computational methods. The calculated bond lengths and angles provide a precise model of its

three-dimensional structure.
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Parameter CCSD(T)-F12/AVTZ-F12

Bond Lengths (Å)

r(C-H) 1.087

r(C-O) 1.420

r(O-C) 1.162

Bond Angles (º)

α(H-C-H) 109.55

α(H-C-O) 109.47

Table 1: Optimized geometrical parameters of methyl cyanate calculated at the CCSD(T)-

F12/AVTZ-F12 level of theory.[4]

Spectroscopic and Electronic Properties
Theoretical calculations have also been instrumental in determining the spectroscopic

constants and electronic properties of methyl cyanate, which are crucial for its detection and

characterization.

Rotational Constants and Dipole Moment
The rotational constants are essential for identifying molecules in the gas phase, particularly in

astrophysical studies. The dipole moment provides insight into the molecule's polarity and

intermolecular interactions.
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Parameter Value

Rotational Constants (MHz)

A₀ 39089.80

B₀ 5314.78

C₀ 4816.35

Dipole Moment (Debye)

µ 4.26

Table 2: Theoretically calculated ground state rotational constants (A₀, B₀, C₀) and dipole

moment (µ) of methyl cyanate.[4][5]

Computational and Experimental Methodologies
The theoretical data presented in this guide are the result of rigorous computational chemistry

techniques. These theoretical findings are often validated by experimental spectroscopic

methods.

Theoretical Protocols
Ab Initio Calculations: The primary method for determining the molecular structure and

properties of methyl cyanate is the explicitly correlated coupled-cluster method with single,

double, and perturbative triple excitations (CCSD(T)-F12).[1][2][3] This high-level quantum

chemical method is known for its accuracy in predicting molecular geometries and

spectroscopic constants.[1][2][3]

Basis Set: The augmented correlation-consistent polarized valence triple-zeta basis set (aug-

cc-pVTZ or AVTZ-F12) is commonly used in conjunction with the CCSD(T)-F12 method to

ensure a robust and accurate description of the electronic structure.[4][5]

Vibrational Corrections: Second-order perturbation theory (MP2) is often employed to

calculate zero-point vibrational energies (ZPVE) and vibrational corrections to the rotational

constants.[5] Anharmonic frequencies and rovibrational constants are also determined using

this approach.[1][2][3]
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Torsional Analysis: For molecules with internal rotation, such as the methyl group in methyl
cyanate, a variational procedure is used to explore the far-infrared region and determine the

torsional energy levels and the barrier to internal rotation.[1][2] For methyl cyanate, the

torsional energy barrier (V₃) has been calculated to be 364.84 cm⁻¹.[5]

Experimental Validation
Theoretical predictions are corroborated by experimental data, primarily from spectroscopic

techniques.

Microwave Spectroscopy: The rotational spectrum of methyl cyanate has been analyzed

using microwave spectroscopy.[4] This technique provides highly accurate experimental

values for rotational constants, which can be compared with theoretical predictions. The

initial analysis of the microwave spectrum of methyl cyanate provided an estimated dipole

moment.[4] More recent studies have recorded the millimeter-wave spectrum, allowing for

the derivation of precise spectroscopic constants.[4]

Infrared and Photoelectron Spectroscopy: Methyl cyanate has also been synthesized and

characterized by HeI photoelectron spectroscopy, photoionization mass spectroscopy, and

infrared spectroscopy, providing further experimental data to validate theoretical findings.[4]

Visualizing Theoretical Chemistry Workflows
The following diagrams illustrate the logical flow of theoretical studies of molecular structures

like methyl cyanate and a simplified representation of its molecular structure.
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Caption: Workflow for the theoretical characterization of molecular structures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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